N-(4-chlorobenzyl)-3-methylbenzamide
Description
N-(4-chlorobenzyl)-3-methylbenzamide is a benzamide derivative characterized by a 3-methyl-substituted benzoyl group and a 4-chlorobenzylamine moiety attached via an amide bond. This compound is of interest in synthetic organic chemistry due to its structural features, which include a halogenated aromatic ring and a methyl substituent that may influence electronic and steric properties.
Properties
Molecular Formula |
C15H14ClNO |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methylbenzamide |
InChI |
InChI=1S/C15H14ClNO/c1-11-3-2-4-13(9-11)15(18)17-10-12-5-7-14(16)8-6-12/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
SKCBZDMVJQEKIO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Functional Properties
Reactivity and Functional Roles
- N,O-Bidentate vs. Monodentate Systems: The hydroxy-dimethylethyl derivative forms stable five-membered chelates with transition metals (e.g., Pd, Ru), enhancing regioselectivity in C-H activation . In contrast, this compound lacks additional Lewis basic sites, limiting its utility in directing-group-assisted reactions.
Halogen Effects :
Analytical Characterization
All compounds were analyzed using:
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